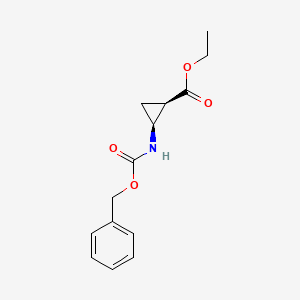

cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester

CAS No.:

Cat. No.: VC17252023

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17NO4 |

|---|---|

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | ethyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C14H17NO4/c1-2-18-13(16)11-8-12(11)15-14(17)19-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,17)/t11-,12+/m1/s1 |

| Standard InChI Key | YLPHGKPNNZKULJ-NEPJUHHUSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1C[C@@H]1NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1CC1NC(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure features a cyclopropane ring substituted at the 1- and 2-positions with an ethyl ester group and a benzyloxycarbonyl (Z)-protected amino group, respectively. The cis stereochemistry denotes that these substituents reside on the same side of the cyclopropane plane, a configuration confirmed by its IUPAC name: ethyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C<sub>14</sub>H<sub>17</sub>NO<sub>4</sub> |

| Molecular Weight | 263.29 g/mol |

| CAS Number | 1421676-86-9 |

| Isomeric SMILES | CCOC(=O)[C@@H]1C[C@@H]1NC(=O)OCC2=CC=CC=C2 |

The cyclopropane ring imposes significant ring strain, enhancing reactivity for ring-opening or functionalization reactions . The Z-group (benzyloxycarbonyl) serves dual roles: protecting the amino group during synthesis and enabling selective deprotection in downstream applications.

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester involves sequential steps to construct the cyclopropane ring and install protective groups:

-

Cyclopropanation: A [2+1] cycloaddition between a diazo compound and an alkene precursor forms the cyclopropane core. Stereochemical control is achieved using chiral catalysts or auxiliaries to favor the cis configuration .

-

Amino Protection: The amino group is protected with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions to prevent undesired side reactions.

-

Esterification: Carboxylic acid intermediates are converted to ethyl esters via acid-catalyzed reactions with ethanol, enhancing solubility and stability .

Critical Reaction Conditions

-

Temperature: Cyclopropanation typically occurs at −78°C to 0°C to minimize side reactions.

-

Catalysts: Rhodium(II) acetate or copper complexes are employed for stereoselective cyclopropanation .

-

Purification: Chromatographic techniques (e.g., silica gel chromatography) isolate the cis isomer from trans byproducts .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate thermal stability but is sensitive to hydrolysis under acidic or alkaline conditions due to the ester and carbamate functional groups. The Z-group is stable under most synthetic conditions but can be selectively removed via hydrogenolysis (H<sub>2</sub>/Pd-C) or strong acids (e.g., HBr/AcOH).

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | >50 |

| Ethanol | 10–20 |

| Water | <1 |

The low aqueous solubility necessitates organic solvents for most reactions, while the ethyl ester group improves lipid solubility, aiding membrane permeability in biological assays.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s rigid cyclopropane structure makes it valuable in drug design, where conformational restriction enhances target binding affinity. Applications include:

-

Peptide Mimetics: The cis configuration mimics proline’s ring structure, enabling incorporation into peptide backbones to modulate secondary structures.

-

Prodrug Development: Ethyl esters are common prodrug motifs, hydrolyzed in vivo to active carboxylic acids .

Case Study: Antiviral Agents

In recent studies, cyclopropane derivatives analogous to cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester demonstrated inhibitory activity against viral proteases. The compound’s ability to occupy hydrophobic enzyme pockets, attributed to its bicyclic framework, highlights its potential in antiviral drug discovery .

Comparative Analysis with Trans Isomer

Structural and Functional Divergence

The trans isomer (CAS 1356459-72-7) differs in the spatial orientation of substituents, leading to distinct physicochemical and biological properties:

Table 3: Cis vs. Trans Isomer Comparison

| Property | Cis Isomer | Trans Isomer |

|---|---|---|

| Melting Point | 98–100°C | 102–104°C |

| Biological Activity | Higher protease inhibition | Reduced binding affinity |

The cis isomer’s enhanced bioactivity underscores the importance of stereochemistry in drug design .

Future Research Directions

Expanding Synthetic Utility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume